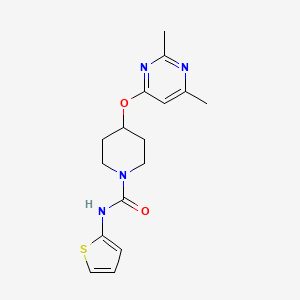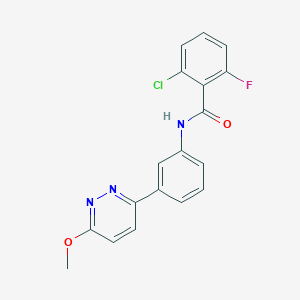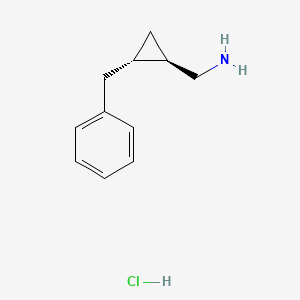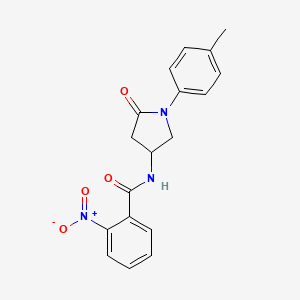
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is not fully understood. However, it is believed that the compound interacts with specific receptors or enzymes in the body, leading to its observed effects.
Effets Biochimiques Et Physiologiques
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been shown to have various biochemical and physiological effects. In addition to its use as a fluorescent probe, it has also been studied for its potential as an anti-cancer agent. This compound has been shown to inhibit the growth of certain cancer cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide in lab experiments is its selectivity for copper ions. This makes it a useful tool for detecting copper ions in biological systems. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in treating cancer. Another future direction is its use as a fluorescent probe for detecting other metal ions. Finally, more research is needed to fully understand the compound's mechanism of action and its potential applications in various fields.
In conclusion, 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, and future directions have been discussed in this paper. While further research is needed to fully understand its mechanism of action and potential applications, this compound shows promise as a tool for detecting metal ions and as a potential anti-cancer agent.
Méthodes De Synthèse
The synthesis of 2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide involves the reaction of 3-(p-tolyl)-1H-pyrrole-2,5-dione and 2-nitrobenzoyl chloride in the presence of a base. The reaction proceeds via an acylation process, where the 2-nitrobenzoyl chloride reacts with the pyrrole ring of the 3-(p-tolyl)-1H-pyrrole-2,5-dione to form the desired product.
Applications De Recherche Scientifique
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide has been studied for its potential use in various scientific research applications. One area of interest is its use as a fluorescent probe for detecting metal ions. This compound has been shown to selectively bind with copper ions and emit fluorescence, making it a promising tool for detecting copper ions in biological systems.
Propriétés
IUPAC Name |
N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-6-8-14(9-7-12)20-11-13(10-17(20)22)19-18(23)15-4-2-3-5-16(15)21(24)25/h2-9,13H,10-11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMODLBECOBZQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


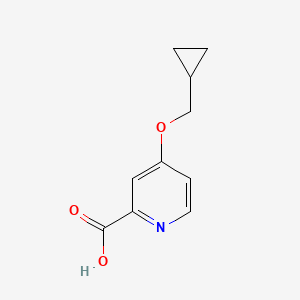

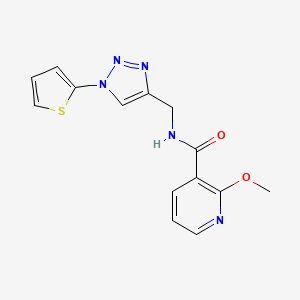
![(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2947119.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-7-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2947121.png)
![Methyl 2-[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]phenyl sulfide](/img/structure/B2947122.png)
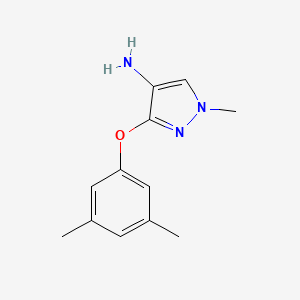
![2-Benzylsulfanyl-1-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2947129.png)
![2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide](/img/no-structure.png)
![4-((3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2947131.png)
